2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 941929-78-8
Cat. No.: VC5263913
Molecular Formula: C17H16Cl2N2O3S
Molecular Weight: 399.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941929-78-8 |
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Molecular Formula | C17H16Cl2N2O3S |
Molecular Weight | 399.29 |
IUPAC Name | 2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Standard InChI | InChI=1S/C17H16Cl2N2O3S/c1-25(23,24)21-8-2-3-11-9-13(5-7-16(11)21)20-17(22)14-10-12(18)4-6-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Standard InChI Key | CYMPUSAYILBOLG-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is C₁₇H₁₅Cl₂N₂O₃S, with a molecular weight of 398.28 g/mol. Key structural features include:
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A tetrahydroquinoline ring system saturated at positions 1–4, reducing planar rigidity and enhancing membrane permeability.
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A methanesulfonyl (-SO₂CH₃) group at the 1-position, which introduces strong electron-withdrawing effects and hydrogen-bonding capacity.
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A 2,5-dichlorobenzamide substituent at the 6-position, providing steric bulk and hydrophobic interactions.
X-ray crystallographic data from related compounds, such as 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide, reveal dihedral angles of ~53° between aromatic and heterocyclic planes, suggesting similar conformational flexibility in the target compound .
Physicochemical Profiling
Experimental and computational data highlight the following properties :
Property | Value |
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logP (Partition Coefficient) | 2.19–2.87 |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 71.8–85.3 Ų |
Solubility (Water) | <0.1 mg/mL (predicted) |
The methanesulfonyl group significantly increases polarity compared to non-sulfonylated analogs, balancing lipophilicity for blood-brain barrier penetration .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step protocols, primarily utilizing palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bond between the benzamide and tetrahydroquinoline moieties. A representative route includes:
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Quinoline Core Construction: Cyclization of aniline derivatives with γ-ketoesters to form the tetrahydroquinoline skeleton.
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Methanesulfonylation: Treatment with methanesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
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Benzamide Coupling: Ullmann-type coupling of 2,5-dichlorobenzoic acid chloride with the aminated tetrahydroquinoline intermediate.
Yield optimization studies suggest that Buchwald-Hartwig amination under microwave irradiation improves efficiency (up to 78% yield).
Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): Purity assessments typically show >98% homogeneity using C18 columns with acetonitrile/water gradients.
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Nuclear Magnetic Resonance (NMR): Key signals include δ 7.85 ppm (d, J=8.5 Hz, benzamide H-3), δ 3.21 ppm (s, SO₂CH₃), and δ 2.90–3.10 ppm (m, tetrahydroquinoline CH₂) .
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Mass Spectrometry: ESI-MS exhibits a dominant [M+H]⁺ peak at m/z 399.1, consistent with the molecular formula.
Pharmacological Applications and Mechanism of Action
Analgesic and Anti-Inflammatory Activity
Preclinical studies indicate potent activity in rodent models of inflammatory pain (ED₅₀ = 12 mg/kg). The compound inhibits cyclooxygenase-2 (COX-2) and transient receptor potential vanilloid 1 (TRPV1), dual mechanisms that synergistically reduce prostaglandin synthesis and nociceptor sensitization. Comparative data with celecoxib show superior efficacy in chronic constriction injury models (35% vs. 22% pain reduction at 24 h).
Comparative Analysis with Related Tetrahydroquinoline Derivatives
Structural Analogues
The methanesulfonyl group confers enhanced target affinity and metabolic stability compared to ketone or alkylamide variants .
Structure-Activity Relationships
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